molecular formula C11H9F3N2O B3126518 2-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-imidazole CAS No. 33469-37-3

2-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-imidazole

Cat. No.: B3126518
CAS No.: 33469-37-3
M. Wt: 242.2 g/mol
InChI Key: XWALBVFWCNKGRZ-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-imidazole is a heterocyclic compound featuring an imidazole core substituted with a 4-methoxyphenyl group at position 2 and a trifluoromethyl (-CF₃) group at position 3. Its molecular formula is C₁₁H₉F₃N₂O, with a molecular weight of 242.20 g/mol (calculated) . Key computed physicochemical properties include an XLogP3 value of 2.6 (indicating moderate lipophilicity), a topological polar surface area (TPSA) of 37.9 Ų (suggesting moderate solubility), and one hydrogen bond donor site . The methoxyphenyl moiety may facilitate π-π stacking or hydrophobic interactions in target binding pockets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O/c1-17-8-4-2-7(3-5-8)10-15-6-9(16-10)11(12,13)14/h2-6H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWALBVFWCNKGRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC=C(N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801220899
Record name 2-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801220899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33469-37-3
Record name 2-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33469-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801220899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-imidazole typically involves the reaction of 4-methoxyphenyl derivatives with trifluoromethylating agents under specific conditions. One common method involves the use of trifluoromethyl ketones as intermediates, which are then subjected to cyclization reactions to form the imidazole ring . The reaction conditions often require the presence of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and interact with hydrophobic pockets within proteins . This interaction can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Imidazole Derivatives

Compound Name Substituents (Positions) Key Functional Groups Reference
Target compound 4-Methoxyphenyl (C2), -CF₃ (C5) Methoxy, trifluoromethyl
5-(4-Methoxyphenyl)-1H-indole derivatives Indole core, 4-methoxyphenyl (C5) Methoxy, aromatic nitrogen
(E)-5-(4-Methoxyphenyl)-1-methyl-2-styryl derivatives Styryl (C2), methyl (N1) Styryl (alkene), methyl
4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-5-carboxylic acid Trifluoromethoxy (C2), carboxylic acid (C5) Trifluoromethoxy, carboxylic acid
2-(4-Fluorophenyl)-1-methyl-5-nitro-1H-imidazole 4-Fluorophenyl (C2), nitro (C5) Fluoro, nitro

Key Observations :

  • Aromatic Substitutions : The 4-methoxyphenyl group provides steric bulk and moderate electron-donating effects, contrasting with 4-fluorophenyl (electron-withdrawing, ) or styryl (π-conjugated, ).

Table 2: Inhibitory Activity of Selected Imidazole Derivatives

Compound Class Target Enzyme/Pathway IC₅₀/EC₅₀ Selectivity Notes Reference
Target compound (analogs) ALOX15 (lipoxygenase) ~5 µM Substrate-selective for linoleate
5-(4-Methoxyphenyl)-1H-indole ALOX15 ~2 µM Higher affinity but reduced selectivity vs. arachidonate
SB202474 (4-(ethyl)-2-(4-methoxyphenyl)-5-(4-pyridyl)1H-imidazole) p38 MAP kinase 10 µM Off-target effects noted
2-(4-Methoxyphenyl)-1H-benzo[d]imidazole derivatives α-Glucosidase 12–25 µM Enhanced by triazole-thiazole appendages

Key Observations :

  • The target compound’s trifluoromethyl group may improve metabolic stability compared to nitro or carboxylic acid derivatives, as seen in its substrate-selective inhibition of ALOX15 .
  • Methoxy Positioning : The para-methoxy group in the target compound and SB202474 optimizes interactions in hydrophobic pockets, whereas ortho-substitution (e.g., in ) reduces activity due to steric hindrance.
  • Core Modifications : Indole derivatives () exhibit higher affinity but lower selectivity than imidazole analogs, highlighting the importance of the imidazole nitrogen in ALOX15 inhibition.

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Comparison

Compound LogP TPSA (Ų) Solubility (mg/mL) Metabolic Stability (t₁/₂) Reference
Target compound 2.6 37.9 0.15 (pH 7.4) >60 min (microsomal assay)
2-(4-Fluorophenyl)-1-methyl-5-nitro-1H-imidazole 1.8 45.1 0.08 ~30 min
4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-5-carboxylic acid 3.1 75.6 <0.01 N/A
SB202474 2.2 52.0 0.20 ~45 min

Key Observations :

  • The target compound’s balanced LogP (2.6) and moderate TPSA (37.9 Ų) suggest favorable membrane permeability compared to highly polar carboxylic acid derivatives ().
  • Nitro groups (e.g., ) reduce metabolic stability due to susceptibility to reductase enzymes, whereas the trifluoromethyl group resists enzymatic degradation .
  • Carboxylic acid substituents () drastically reduce solubility in neutral pH, limiting bioavailability.

Biological Activity

2-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-imidazole is a compound belonging to the imidazole family, known for its diverse biological activities. Imidazole derivatives have been extensively studied for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential applications in medicinal chemistry.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives. For instance, compounds with imidazole moieties have shown significant cytotoxicity against various cancer cell lines. The compound this compound has been evaluated for its inhibitory effects on tumor growth.

  • Cell Line Studies : In vitro assays demonstrated that this compound exhibits potent activity against several cancer cell lines, including MCF-7 (breast cancer) and DLD-1 (colorectal cancer). The IC50 values reported were approximately 57.4 μM for DLD-1 and 79.9 μM for MCF-7, indicating a stronger efficacy compared to conventional chemotherapeutics like cisplatin .
Cell LineIC50 (μM)Reference
DLD-157.4
MCF-779.9

The biological activity of imidazole derivatives often involves interaction with cellular targets such as enzymes and receptors. The proposed mechanisms include:

  • Apoptosis Induction : The compound may induce apoptosis through mitochondrial pathways, which are triggered by the interaction with nuclear DNA and subsequent activation of p53 signaling pathways .
  • Receptor Modulation : Imidazole compounds can act on various receptors, including dopamine and histamine receptors, contributing to their diverse pharmacological effects .

Anti-inflammatory and Analgesic Effects

Imidazole derivatives have also been investigated for their anti-inflammatory properties. For example, some studies indicate that related compounds exhibit significant analgesic activity comparable to established anti-inflammatory drugs such as diclofenac .

Activity TypeEfficacy ComparisonReference
Analgesic89% at 100 mg/kg b.w.
Anti-inflammatoryComparable to diclofenac

Antimicrobial Activity

Imidazoles are recognized for their antimicrobial properties as well. The presence of the methoxy and trifluoromethyl groups enhances their activity against various bacterial strains, making them potential candidates for developing new antibiotics .

Synthesis and Evaluation

A recent case study synthesized several imidazole derivatives, including this compound, evaluating their biological activities against a panel of human tumor cell lines. The results indicated that modifications in the imidazole structure significantly influenced the biological potency .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of imidazole derivatives with target proteins. These studies suggest that structural modifications can enhance binding interactions, thereby improving therapeutic efficacy against cancer cells .

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for verifying substituent positions and aromaticity. For instance, methoxy protons resonate at δ ~3.8 ppm, while trifluoromethyl carbons appear at δ ~120–125 ppm .
  • Infrared (IR) Spectroscopy : Detect functional groups (e.g., C-F stretches at 1100–1200 cm⁻¹ and C-N imidazole ring vibrations at 1600 cm⁻¹) .
  • X-ray Crystallography : Resolves crystal packing and dihedral angles between aromatic rings, as shown for a derivative where fluoromethoxy and trimethoxy groups formed angles of 12.65° and 55.67° with the imidazole core .
  • Elemental Analysis : Validate purity by comparing calculated vs. experimental C, H, and N content .

How does this compound interact with enzymes like ALOX15, and how can computational modeling predict its inhibitory activity?

Advanced Research Question

  • Docking Studies : Molecular docking (e.g., using AutoDock Vina) reveals binding poses in enzyme active sites. For example, analogous imidazoles showed interactions with ALOX15’s allosteric pocket, where the methoxy group stabilized binding via hydrophobic contacts .
  • Molecular Dynamics (MD) Simulations : Simulate binding stability over time. A study on ALOX15 inhibitors demonstrated that the trifluoromethyl group enhances binding energy (-8.2 kcal/mol) by reducing desolvation penalties .
  • Key Interactions : The trifluoromethyl group’s electron-withdrawing effects and methoxy’s orientation within the pocket are critical for substrate-selective inhibition .

How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?

Advanced Research Question

  • Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., replacing methoxy with halogen or alkyl groups) and compare IC₅₀ values. For example, replacing a CH group with N in indole analogs reduced ALOX15 inhibition but retained substrate selectivity .
  • Bioassay Standardization : Ensure consistent assay conditions (e.g., enzyme concentration, substrate type). Discrepancies in linoleate oxygenase activity were linked to variations in fatty acid substrate purity .
  • Statistical Validation : Apply multivariate analysis to distinguish significant activity differences from experimental noise .

What strategies are used to analyze the electronic effects of substituents on the imidazole ring’s bioactivity?

Advanced Research Question

  • Computational Chemistry : Perform density functional theory (DFT) calculations to map electrostatic potentials. The trifluoromethyl group’s electron-withdrawing nature lowers the imidazole ring’s electron density, enhancing interactions with positively charged enzyme residues .
  • Hammett Constants : Quantify substituent effects using σ values. For example, the 4-methoxyphenyl group (σ = -0.27) donates electrons, stabilizing resonance structures critical for binding .
  • Comparative SAR : Synthesize derivatives with electron-donating (e.g., -OCH₃) or withdrawing (e.g., -CF₃) groups and correlate trends with activity. A study showed that 4-chlorophenyl analogs had reduced potency due to steric clashes, highlighting the balance between electronic and steric effects .

How can researchers optimize experimental design to study the stability of this compound under physiological conditions?

Advanced Research Question

  • Degradation Studies : Incubate the compound in simulated biological fluids (e.g., PBS at pH 7.4, 37°C) and monitor stability via HPLC. For example, a related imidazole showed <5% degradation over 24 hours .
  • Metabolite Identification : Use LC-MS/MS to detect hydrolysis products (e.g., cleavage of the trifluoromethyl group) .
  • Temperature-Dependent Kinetics : Apply Arrhenius plots to predict shelf-life. Stability data for analogs indicated a half-life >6 months at 4°C .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-imidazole
Reactant of Route 2
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2-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-imidazole

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